5-Propargylamino-3'-azidomethyl-dUTP is a modified nucleotide that serves as a versatile building block in molecular biology, particularly in the synthesis of nucleic acids. This compound is characterized by the presence of a propargyl amino group and an azidomethyl moiety, which enhance its reactivity and utility in various biochemical applications. It is classified under modified nucleotides, specifically designed for use in DNA synthesis and labeling.
5-Propargylamino-3'-azidomethyl-dUTP is classified as a nucleotide analog. Nucleotide analogs are compounds that mimic natural nucleotides but possess structural modifications that confer unique properties, making them valuable in research and therapeutic applications.
The synthesis of 5-Propargylamino-3'-azidomethyl-dUTP involves several steps that typically include the modification of standard deoxynucleotides. The primary methods for synthesizing this compound are:
The synthesis requires careful control over reaction conditions to prevent unwanted side reactions and ensure high yields of the desired product. The purification process often involves high-performance liquid chromatography (HPLC) to achieve a purity level of at least 95% .
5-Propargylamino-3'-azidomethyl-dUTP participates in several key reactions:
The mechanism by which 5-Propargylamino-3'-azidomethyl-dUTP functions primarily revolves around its role as a substrate for DNA polymerases:
Studies have shown that modified nucleotides like 5-Propargylamino-3'-azidomethyl-dUTP can influence the kinetics of polymerization and provide unique properties to synthesized oligonucleotides.
5-Propargylamino-3'-azidomethyl-dUTP has several scientific applications:
The 3'-O-azidomethyl moiety serves as a steric and chemical blockade that prevents DNA polymerases from adding subsequent nucleotides during sequencing cycles. This modification replaces the natural 3'-hydroxyl group with an azidomethyl (-CH₂N₃) group, rendering the nucleotide a reversible terminator. The azidomethyl group’s bulkiness disrupts the polymerase active site, ensuring single-nucleotide incorporation per cycle [1] [6]. Removal of this blockade requires treatment with tris(2-carboxyethyl)phosphine (TCEP), a reducing agent that cleaves the azidomethyl group via Staudinger reduction, regenerating the native 3'-OH group. This reaction releases nitrogen gas (N₂) and formaldehyde (HCHO) as byproducts, enabling the next sequencing cycle [6] [8]. The efficiency of this deprotection exceeds 99.5%, which is critical for high-fidelity sequencing [8].
The propargylamino group (-CH₂C≡CH) at the C5 position of uracil enables bioorthogonal conjugation of fluorescent reporters via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click chemistry" reaction forms a stable triazole ring between the alkyne and azide-bearing fluorophores. Unlike earlier dyes linked via cleavable esters, this linkage provides exceptional stability during imaging, minimizing signal loss. Additionally, the compact propargylamino group minimizes steric interference with polymerase recognition, allowing efficient incorporation [3] [8]. Post-incorporation, the fluorophore is cleaved under mild reducing conditions alongside the 3'-azidomethyl group, resetting the DNA for subsequent extensions [6].
The dual modifications operate cooperatively:
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